![molecular formula C10H10FNO3 B2917991 [(3-Fluoro-4-methylbenzoyl)amino]acetic acid CAS No. 923215-30-9](/img/structure/B2917991.png)

[(3-Fluoro-4-methylbenzoyl)amino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

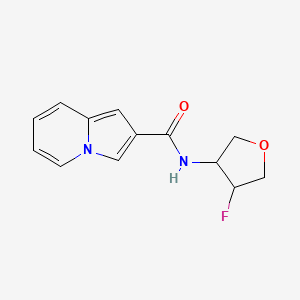

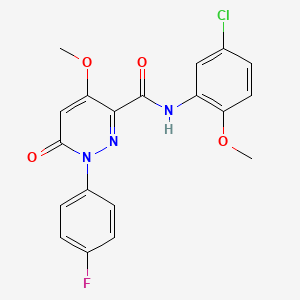

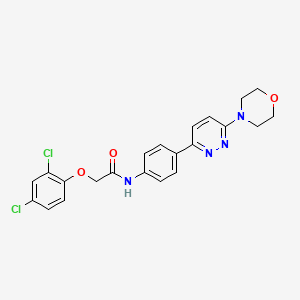

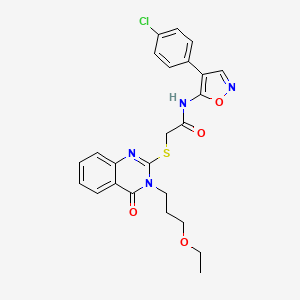

“[(3-Fluoro-4-methylbenzoyl)amino]acetic acid” is a chemical compound used for proteomics research . It has a molecular formula of C10H10FNO3 and a molecular weight of 211.19 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C10H10FNO3 and molecular weight 211.19 . More specific properties like melting point, boiling point, solubility, and others are not available in the sources I found.Aplicaciones Científicas De Investigación

Aldose Reductase Inhibitors and Antioxidant Activity

Fluorinated benzoyl derivatives have been investigated for their potential as aldose reductase inhibitors (ARIs), which are relevant in the management of long-term diabetic complications. These compounds have shown promising in vitro activity, indicating their therapeutic potential. Additionally, some of these derivatives exhibit potent antioxidant properties, suggesting their utility in oxidative stress-related conditions (Alexiou & Demopoulos, 2010).

Glycopeptide Synthesis

Fluorobenzoyl groups, closely related to the fluorinated benzoyl moiety , have been explored as protective groups in carbohydrate and glycopeptide synthesis. Their use has been shown to suppress the β-elimination of O-linked carbohydrates, highlighting their role in improving the efficiency and selectivity of glycopeptide synthesis processes (Sjölin & Kihlberg, 2001).

Fluorescent Sensing

Compounds with fluorinated benzoyl groups have been utilized in the development of fluorescent sensors for various analytes, including 2,4,6-trinitrophenol (TNP) and acetate ions. These sensors offer high efficiency and sensitivity, demonstrating the utility of fluorinated benzoyl derivatives in analytical chemistry and environmental monitoring (Ni et al., 2016).

Angiotensin-I Converting Enzyme Assay

In biochemical research, fluorinated benzoyl compounds have been employed in assays for angiotensin-I converting enzyme (ACE), a key enzyme in the renin-angiotensin system regulating blood pressure. These compounds have facilitated the development of sensitive and simple fluorescent assays for ACE activity, contributing to cardiovascular disease research (Sentandreu & Toldrá, 2006).

Living Cell Imaging

The application of fluorinated benzoyl amino acids in living cell imaging has been explored, particularly in the detection of metal ions like Al3+. These compounds serve as selective and sensitive fluorescent probes, enabling the visualization of cellular processes and the study of metal ion dynamics in biological systems (Ye et al., 2014).

Propiedades

IUPAC Name |

2-[(3-fluoro-4-methylbenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6-2-3-7(4-8(6)11)10(15)12-5-9(13)14/h2-4H,5H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKUHFWQMRWGQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2917910.png)

![3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2917913.png)

![N-(4-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2917916.png)

![Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2917929.png)